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molecular formula C14H14N4O2S2 B8364547 5-Amino-2-[(4-amino-2-carbamoylphenyl)disulfanyl]benzamide

5-Amino-2-[(4-amino-2-carbamoylphenyl)disulfanyl]benzamide

Cat. No. B8364547
M. Wt: 334.4 g/mol
InChI Key: ACWGEQMXDGPWCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05733921

Procedure details

2,2'-Dithiobis(5-nitrobenzamide) (2.6 g, 7.0 mmol) was added portion-wise to a refluxing slurry of reduced iron (8.7 g) in 65 mL of water containing 0.1 mL of acetic acid. The resulting slurry was heated at reflux for 2.0 hours, then cooled to room temperature. The slurry was made strongly basic (pH 11) by the addition of 14 mL of 1N NaOH. The alkaline mixture was filtered, and acetic acid was added to the solution to adjust the pH to 7.0. While bubbling oxygen into the solution, a pH=6-7 was maintained with the addition of acetic acid. A solid gradually formed as the pH begins to stabilize. The product (1.1 g) was recovered by filtration, mp 188°-190° C.
Quantity
2.6 g
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([S:13][S:14][C:15]2[CH:23]=[CH:22][C:21]([N+:24]([O-])=O)=[CH:20][C:16]=2[C:17]([NH2:19])=[O:18])=[C:8]([CH:12]=1)[C:9]([NH2:11])=[O:10])([O-])=O.C(O)(=O)C.[OH-].[Na+]>O>[NH2:24][C:21]1[CH:22]=[CH:23][C:15]([S:14][S:13][C:7]2[CH:6]=[CH:5][C:4]([NH2:1])=[CH:12][C:8]=2[C:9]([NH2:11])=[O:10])=[C:16]([CH:20]=1)[C:17]([NH2:19])=[O:18] |f:2.3|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=C(C(=O)N)C1)SSC1=C(C(=O)N)C=C(C=C1)[N+](=O)[O-]
Name
reduced iron
Quantity
8.7 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
65 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.0 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The alkaline mixture was filtered
ADDITION
Type
ADDITION
Details
acetic acid was added to the solution
CUSTOM
Type
CUSTOM
Details
While bubbling oxygen into the solution
TEMPERATURE
Type
TEMPERATURE
Details
a pH=6-7 was maintained with the addition of acetic acid
CUSTOM
Type
CUSTOM
Details
A solid gradually formed as the pH
FILTRATION
Type
FILTRATION
Details
The product (1.1 g) was recovered by filtration, mp 188°-190° C.

Outcomes

Product
Name
Type
Smiles
NC=1C=CC(=C(C(=O)N)C1)SSC1=C(C(=O)N)C=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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